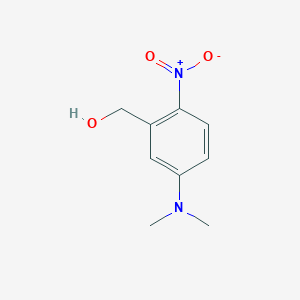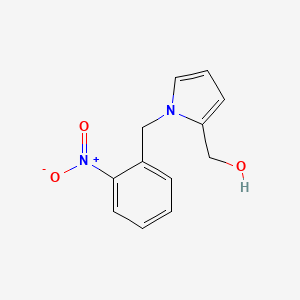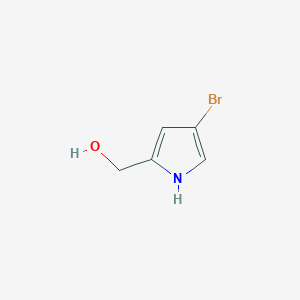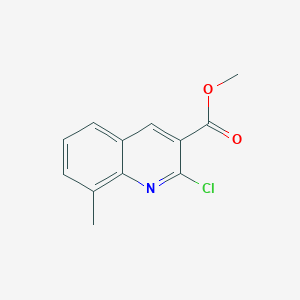
Methyl 2-chloro-6-methylquinoline-3-carboxylate
Overview
Description
“Methyl 2-chloro-6-methylquinoline-3-carboxylate” is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “this compound”, is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, a microwave-irradiated condensation of 6/7/8-substituted 3-bromomethyl-2-chloro-quinoline from 2-chloro 6/7/8-substituted quinoline-3-carbaldehyde with 1, 2-phenylenediamine can synthesize quinoline fused 1,4-benzodiazepine .Scientific Research Applications
Antioxidant and Antimicrobial Activities
Methyl 2-chloro-6-methylquinoline-3-carboxylate, as part of the 2-chloroquinolin-3-yl ester derivatives, has been synthesized and evaluated for its antioxidant and antimicrobial activities. These compounds have shown promising results in scavenging free radicals and fighting against various bacterial and fungal species. For instance, specific derivatives exhibited strong ABTS radical-scavenging activity and significant antibacterial and antifungal effects against a range of pathogens (Tabassum et al., 2014).
Structural Elucidation and Binding Studies
The structural characteristics of chloroquinoline derivatives, including this compound, have been extensively studied. These studies involve crystal structure analysis, spectroscopic methods, and molecular docking to understand their interaction with biological molecules like DNA. Such research aids in the development of these compounds as potential therapeutic agents (Murugavel et al., 2017).
Photodegradation Studies
The behavior of similar quinolinecarboxylic compounds under various light conditions has been investigated to understand their stability and degradation patterns. These studies are crucial in assessing the environmental impact and degradation mechanisms of these compounds (Pinna & Pusino, 2012).
Application in Organic Synthesis
This compound and related compounds have been utilized in organic synthesis. Their use in various reactions, such as the Heck reaction, has facilitated the synthesis of complex organic molecules. This indicates their versatility and usefulness in synthetic organic chemistry (Ture et al., 2011).
Pharmaceutical Potential
Research involving chloroquinoline derivatives, including this compound, has explored their pharmaceutical potential. Studies on binding interactions with enzymes and molecular docking analyses suggest that these compounds could be effective in treating various diseases, such as diabetes and infectious diseases (Thevis et al., 2008).
Safety and Hazards
Future Directions
The future directions in the field of quinoline derivatives involve the development of more efficient and environmentally friendly synthesis methods . Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives is a promising area of research .
properties
IUPAC Name |
methyl 2-chloro-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADGSFINZQJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186732 | |
| Record name | 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773874-60-5 | |
| Record name | 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 2-chloro-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



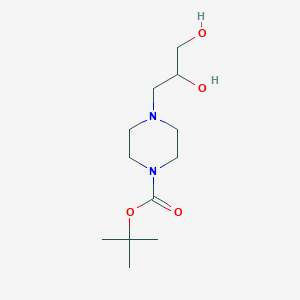


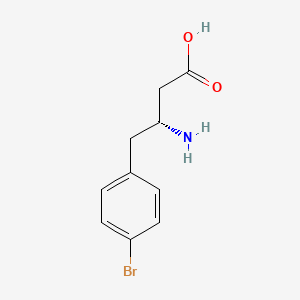
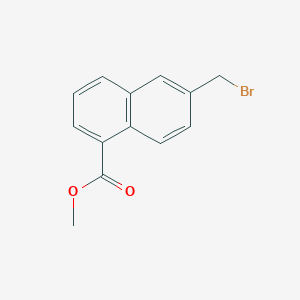
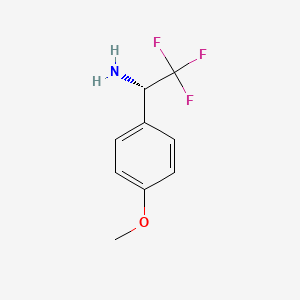
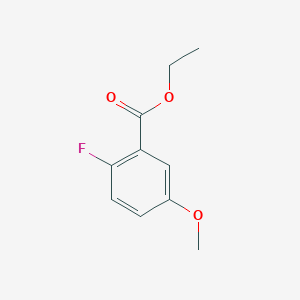
![4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3283797.png)

